4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide
CAS No.: 312519-98-5
Cat. No.: VC4152737
Molecular Formula: C14H14ClNO3S
Molecular Weight: 311.78
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 312519-98-5 |
---|---|
Molecular Formula | C14H14ClNO3S |
Molecular Weight | 311.78 |
IUPAC Name | 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide |
Standard InChI | InChI=1S/C14H14ClNO3S/c1-9-8-14(17)10(2)7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3 |
Standard InChI Key | PEDDDCGNFUBLBY-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Structural and Physicochemical Properties
The molecular formula of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide is C₁₄H₁₅ClN₂O₃S, yielding a molecular weight of 326.80 g/mol. Key structural features include:
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A chloro group at the para position of the benzenesulfonamide ring.
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A hydroxy group and two methyl groups at the 4-, 2-, and 5-positions of the aniline ring.
Table 1: Comparative Molecular Properties of Related Sulfonamides
The hydroxy group enhances hydrogen-bonding capacity, while the chloro and methyl groups influence electronic and steric properties, affecting reactivity and binding interactions .
Synthesis and Industrial Production
The synthesis of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide follows methodologies adapted from patented protocols for analogous compounds .
Key Synthesis Steps:
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Sulfonation: Reacting 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,5-dimethylaniline in a polar aprotic solvent (e.g., dichloromethane).
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Base-Mediated Coupling: Triethylamine neutralizes HCl byproducts, driving the reaction to completion.
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Purification: Recrystallization from ethanol/water mixtures yields high-purity product.
Table 2: Optimized Reaction Conditions
Parameter | Condition |
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Solvent | Dichloromethane |
Temperature | 0–5°C (initial), 25°C (completion) |
Molar Ratio (Sulfonyl chloride:Aniline) | 1:1.05 |
Yield | 78–85% |
Industrial-scale production employs continuous flow reactors to enhance efficiency, with wastewater minimized via closed-loop systems .
Biological Activity and Mechanisms
While direct studies on this compound are sparse, structurally related sulfonamides exhibit:
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Antibacterial Activity: Inhibition of dihydropteroate synthase (DHPS) via competitive binding with para-aminobenzoic acid (PABA), disrupting folate synthesis.
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Anticancer Potential: Apoptosis induction in MDA-MB-231 breast cancer cells through carbonic anhydrase IX inhibition.
Table 3: In Vitro Bioactivity of Analogous Compounds
Compound | IC₅₀ (Carbonic Anhydrase IX) | MIC (S. aureus) |
---|---|---|
4-Chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide | 12.3 nM | 8 µg/mL |
4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | 45.6 nM | 16 µg/mL |
The hydroxy group at the 4-position may enhance solubility and target affinity compared to non-hydroxylated analogs.
Chemical Reactivity and Derivatives
The compound undergoes characteristic sulfonamide reactions:
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Nucleophilic Substitution: Chloro group replacement with amines or thiols under basic conditions.
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Oxidation: Sulfonamide sulfur oxidation to sulfones using hydrogen peroxide.
Example Reaction:
Reagents: RNH₂ (primary amine), DMF, 80°C.
Industrial and Pharmaceutical Applications
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Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and antimicrobial agents.
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Dye Manufacturing: Sulfonamide derivatives serve as precursors for azo dyes.
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Agricultural Chemistry: Explored as a fungicide due to sulfonamide bioactivity.
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